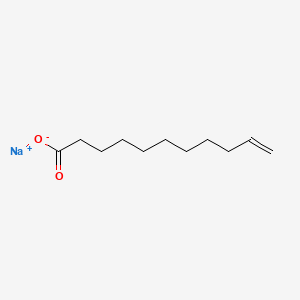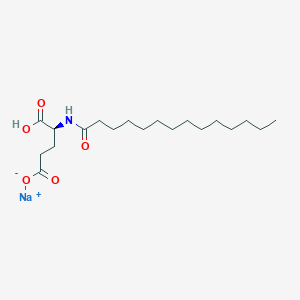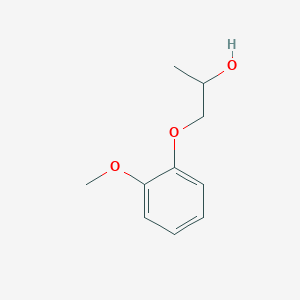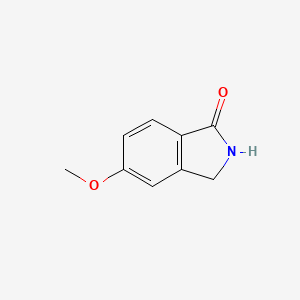
10-Undecenyltrimethoxysilane
Vue d'ensemble
Description
10-Undecenyltrimethoxysilane is an organosilicon compound with the chemical formula C14H30O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound belongs to the family of organosilanes and has gained significant attention in various fields of research due to its unique chemical structure and biological activity.
Méthodes De Préparation
The preparation of 10-Undecenyltrimethoxysilane typically involves the reaction of an olefin with trimethoxysilane. The specific preparation method may vary by manufacturer and demand . Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions generally include controlled temperature and pressure to optimize the yield and quality of the compound.
Analyse Des Réactions Chimiques
10-Undecenyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds with varying degrees of functionality.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
10-Undecenyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of functional materials, including coatings, adhesives, and surface modifications.
Biology: This compound is utilized in the development of biocompatible materials for cell culture and tissue engineering.
Industry: It is employed in the production of advanced materials with specific properties, such as hydrophobicity, adhesion, and thermal stability.
Mécanisme D'action
The mechanism of action of 10-Undecenyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form silanols. These silanols can then condense with other silanol groups or react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and functionalization applications .
Comparaison Avec Des Composés Similaires
10-Undecenyltrimethoxysilane can be compared with other similar organosilicon compounds, such as:
3-Butenyltriethoxysilane: This compound has a shorter carbon chain and different alkoxy groups, which may affect its reactivity and applications.
4-Methoxyphenyl dimethylvinyl silane: This compound contains aromatic groups, which can impart different chemical and physical properties compared to this compound.
Vinyldimethylethoxysilane: This compound has a vinyl group, which can participate in different types of polymerization reactions.
The uniqueness of this compound lies in its long carbon chain and the presence of the trimethoxysilane group, which provides a balance of hydrophobic and reactive properties, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
trimethoxy(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGJSMHCHEQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622887 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872575-06-9 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




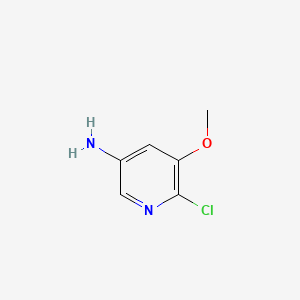
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)

